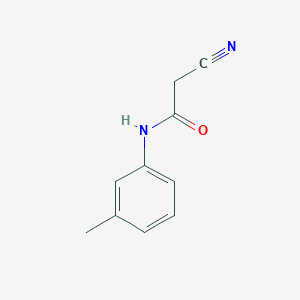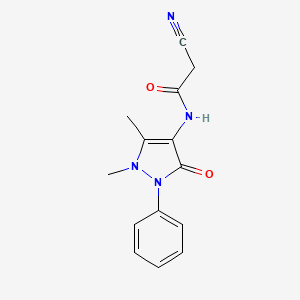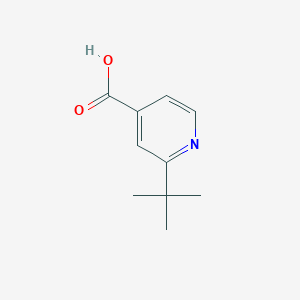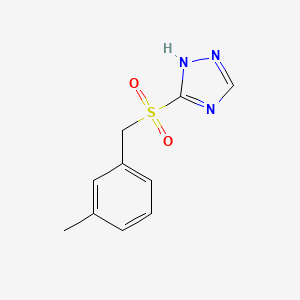
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl-1,2,3-triazoles, including compounds like 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole, typically involves copper-catalyzed azide-alkyne cycloaddition reactions. These reactions allow for the efficient and selective construction of the triazole ring, a core feature of these molecules. Further modification of the triazole ring can be achieved through various catalytic methods, including rhodium-catalyzed transannulation and denitrogenative transformations, to introduce additional functional groups or to construct more complex heterocyclic structures (Zibinsky & Fokin, 2013), (Miura et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonyl-1,2,3-triazoles is characterized by a triazole ring attached to a sulfonyl group. This structure forms the basis for further chemical modifications and plays a crucial role in the compound's reactivity and interactions with other molecules. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are commonly used to analyze and confirm the structure of synthesized compounds (Salinas-Torres et al., 2022).
Chemical Reactions and Properties
Sulfonyl-1,2,3-triazoles are versatile intermediates in organic synthesis, capable of undergoing a wide range of chemical reactions. These include cycloadditions, insertions, and transannulation reactions, which enable the construction of diverse heterocyclic compounds. The presence of the sulfonyl group enhances the reactivity of the triazole ring, facilitating the formation of complex structures with high efficiency and selectivity (Ran et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 1-Sulfonyl-1,2,3-triazoles, including compounds similar to 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole, are used as stable precursors for Rh-azavinyl carbenes and other metal carbene complexes. These intermediates are valuable for introducing nitrogen atoms into various heterocycles, crucial in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
- Triazole derivatives containing benzyl and benzylamino groups, similar to the compound , exhibit intermolecular hydrogen bonding and pi-pi stacking interactions, important for understanding molecular assembly and designing complex structures (Yilmaz et al., 2005).
Organic Synthesis
- Sulfonyl-1,2,3-triazoles are used in various synthetic transformations, such as transannulations, cyclopropanations, and ring expansions, to create highly functionalized nitrogen-based heterocycles and building blocks (Anbarasan et al., 2014).
Potential Biological Applications
- 1,2,3-Triazole derivatives with sulfonyl groups, like the compound , have shown moderate activity against various cancer cell lines. This highlights their potential use in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Applications in Crystal Engineering
- Compounds structurally similar to this compound have been explored for their potential in separating oxoanions, demonstrating unique selectivity in the crystallization of specific anion-water clusters. This indicates their utility in crystal engineering and selective ion separation (Luo et al., 2017).
Propriétés
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRHZLDFMZHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352801 |
Source


|
| Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339105-87-2 |
Source


|
| Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)
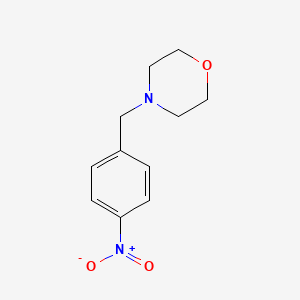
![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
